1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane
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Overview
Description
1-(Pentan-3-yl)-1,7-diazaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane ring and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable diazacyclic precursor with a pentyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted spirocyclic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with a similar ring structure but different functional groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A spirocyclic compound with additional nitrogen atoms and a dione functionality.
Uniqueness
1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane is unique due to its specific combination of a pentyl group and a diazaspiro nonane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H24N2 |
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Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-pentan-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H24N2/c1-3-11(4-2)14-9-5-6-12(14)7-8-13-10-12/h11,13H,3-10H2,1-2H3 |
InChI Key |
LWYRLPCNYOFXBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCCC12CCNC2 |
Origin of Product |
United States |
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